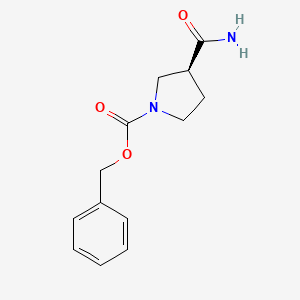

(S)-1-Cbz-3-pyrrolidinecarboxamide

Descripción

(S)-1-Cbz-3-pyrrolidinecarboxamide is a chiral molecule featuring a pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle. The "(S)" designation specifies the stereochemistry at the chiral center, while the "Cbz" (carboxybenzyl) group serves as a protecting group for the nitrogen atom, preventing it from undergoing unwanted reactions during a synthetic sequence. The carboxamide group at the 3-position provides a functional handle for further chemical modifications. This combination of a chiral scaffold, a protecting group, and a reactive functional group makes it a versatile intermediate in organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 192214-00-9 scbt.com |

| Molecular Formula | C₁₃H₁₅NO₄ scbt.comusbio.net |

| Molecular Weight | 249.26 g/mol scbt.comusbio.net |

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov This is due to its three-dimensional structure, which allows for the exploration of chemical space in a way that flat, aromatic rings cannot. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its ability to interact with biological targets in a highly specific manner. nih.gov

Pyrrolidine carboxamides, a subclass of pyrrolidine derivatives, have been identified as potent inhibitors of various enzymes. For instance, a series of pyrrolidine carboxamides were discovered to be effective inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The development of these inhibitors involved the synthesis and screening of a library of compounds, highlighting the importance of structural diversity in identifying lead compounds. nih.gov The modular nature of pyrrolidine carboxamides allows for the systematic modification of different parts of the molecule to optimize its biological activity. nih.gov

The synthesis of pyrrolidine derivatives can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors. nih.gov The use of chiral auxiliaries and catalysts in these syntheses is crucial for controlling the stereochemistry of the final product. capes.gov.br

Chirality, or "handedness," is a fundamental property of many molecules, including the building blocks of life such as amino acids and sugars. wikipedia.org Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they have identical physical properties in a non-chiral environment, they can exhibit vastly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers of a drug. wikipedia.orgnih.gov

One enantiomer of a chiral drug may have the desired therapeutic effect, while the other may be inactive, have a different effect, or even be toxic. wikipedia.org Therefore, the use of enantiomerically pure drugs, which contain only a single enantiomer, can lead to improved therapeutic outcomes, simpler pharmacological profiles, and reduced side effects. researchgate.netmdpi.com The U.S. Food and Drug Administration (FDA) has recognized the importance of stereochemistry in drug development and has issued guidelines for the development of chiral compounds. nih.gov

The synthesis of enantiomerically pure compounds like this compound is therefore of paramount importance. It serves as a chiral building block, allowing for the introduction of a specific stereocenter into a larger molecule. This control over stereochemistry is essential for the rational design and development of new drugs with improved efficacy and safety profiles. The development of methods for the enantioselective synthesis of chiral compounds remains an active area of research in organic chemistry. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742611 | |

| Record name | Benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-87-9 | |

| Record name | Benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Relevance of S 1 Cbz 3 Pyrrolidinecarboxamide Analogs

Overview of Pyrrolidine (B122466) Carboxamides in Drug Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, valued for its unique structural and physicochemical properties. nih.govresearchgate.netdntb.gov.ua As a saturated, non-planar ring, it provides three-dimensional diversity, which is advantageous for exploring pharmacophore space and achieving target selectivity. nih.govresearchgate.net The pyrrolidine structure is found in natural products, including the amino acid proline, and serves as a crucial building block in a wide array of synthetic drugs with diverse therapeutic applications, such as antiviral, anticancer, and anti-diabetic agents. mdpi.comwikipedia.org

The carboxamide group, when attached to the pyrrolidine ring, creates the pyrrolidine carboxamide scaffold. This functional group can participate in hydrogen bonding interactions as both a donor and an acceptor, which is critical for binding to biological targets like enzymes and receptors. pharmablock.com The stereochemistry of the pyrrolidine ring is a significant feature, as different stereoisomers can exhibit varied biological activities due to distinct binding modes with target proteins. nih.govresearchgate.net The versatility of the pyrrolidine carboxamide scaffold allows for the synthesis of large libraries of compounds for high-throughput screening, leading to the discovery of novel therapeutic agents. nih.govnih.gov For instance, derivatives of this scaffold have been investigated as inhibitors for a range of enzymes, demonstrating its broad applicability in drug development. researchgate.netnih.govnih.gov

Biological Target Identification and Mechanism of Action Studies

Enzyme Inhibition Studies

Pyrrolidine carboxamides have emerged as a significant class of inhibitors targeting the Enoyl Acyl Carrier Protein Reductase (InhA) of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.govacs.org InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle (FAS-II), which is responsible for synthesizing the long-chain mycolic acids that are vital components of the mycobacterial cell wall. nih.govmdpi.com Inhibition of InhA disrupts this pathway, leading to bacterial death. mdpi.com

Direct inhibitors of InhA, such as certain pyrrolidine carboxamides, are of particular interest because they can bypass the common resistance mechanisms associated with the frontline drug isoniazid (B1672263), which requires activation by the catalase-peroxidase enzyme KatG. nih.gov High-throughput screening campaigns have successfully identified pyrrolidine carboxamides as potent, novel inhibitors of InhA. nih.govnih.govacs.org Subsequent structure-activity relationship (SAR) studies and optimization efforts have led to a more than 160-fold improvement in the potency of the initial lead compounds. nih.govnih.govacs.org

Crystallographic studies of InhA in complex with these inhibitors have revealed the specific binding interactions within the enzyme's active site. nih.govnih.govacs.org These studies show that the inhibitors bind tightly, blocking the natural substrate. mdpi.com Furthermore, it has been demonstrated that the inhibitory activity is stereospecific, with only one enantiomer of the racemic mixtures being active. nih.govnih.govacs.org

Table 1: Inhibition of M. tuberculosis InhA by Pyrrolidine Carboxamide Analogs

| Compound | Description | IC₅₀ (µM) | Reference |

| PCAM1 | Reference compound from a training set of 20 PCAMs. | 0.39 | mdpi.com |

| Compound 12 | A specific pyrrolidine carboxamide analog. | 0.39 | mdpi.com |

| Various Analogs | A series of optimized pyrrolidine carboxamides. | Ranging down to nanomolar concentrations | mdpi.com |

The pyrrolidine carboxamide scaffold has been utilized in the design of inhibitors targeting protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer. nih.govnih.gov Two such kinases, Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), have been the focus of inhibitors incorporating this scaffold. nih.gov

A novel series of pyrrolidine-carboxamide derivatives were developed and evaluated for their antiproliferative activity. nih.gov Several of these compounds demonstrated potent dual inhibitory activity against both EGFR and CDK2. nih.gov For instance, compounds 7e, 7g, 7k, 7n, and 7o showed IC₅₀ values for EGFR inhibition ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov The same set of compounds also effectively inhibited CDK2 with IC₅₀ values between 15 and 31 nM, which compares favorably to the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov These findings suggest that pyrrolidine carboxamides can serve as a valuable framework for developing dual-target anticancer agents. nih.gov

Table 2: Dual Inhibition of EGFR and CDK2 by Pyrrolidine Carboxamide Analogs

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |

| 7e | 87 - 107 | 15 - 31 | nih.gov |

| 7g | 87 - 107 | 15 - 31 | nih.gov |

| 7k | 87 - 107 | 15 - 31 | nih.gov |

| 7n | 87 - 107 | 15 - 31 | nih.gov |

| 7o | 87 - 107 | 15 - 31 | nih.gov |

| Erlotinib (Reference) | 80 | N/A | nih.gov |

| Dinaciclib (Reference) | N/A | 20 | nih.gov |

The proteasome is a large protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy. youtube.comyoutube.com Inhibition of the proteasome leads to an accumulation of these proteins, which can trigger apoptosis (programmed cell death), particularly in rapidly dividing cancer cells. youtube.com

While specific (S)-1-Cbz-3-pyrrolidinecarboxamide analogs as direct proteasome inhibitors are not extensively detailed in the provided results, related pyrrolidine-containing structures have been investigated for this activity. For example, pyrrolidine dithiocarbamate (B8719985) has been shown to inhibit proteasome-dependent proteolysis. nih.gov A series of pyrrolidinone analogs, designed as Michael addition acceptors, were synthesized to react irreversibly with the active site of the proteasome, though they displayed poor inhibitory activity. bjmu.edu.cn More successfully, a series of amino-amide boronates incorporating a pyrrolidine ring were identified as potent and specific inhibitors of the Plasmodium falciparum 20S proteasome, a target for antimalarial drugs. nih.gov This research highlights the potential of the pyrrolidine scaffold in designing proteasome inhibitors, even if the specific carboxamide derivatives in the prompt are not the primary examples.

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis, making it an attractive target for the development of novel antibiotics. nih.gov The enzyme removes the formyl group from the N-terminus of newly synthesized polypeptides.

A proline-3-alkylsuccinyl hydroxamate derivative containing a pyrrolidine ring, VRC3375 , was identified as a potent PDF inhibitor. nih.gov This compound, with an L-proline at the P2' position, demonstrated a Kᵢ of 0.24 nM against the E. coli Ni²⁺ enzyme. nih.gov Docking studies showed that the pyrrolidine ring of VRC3375 occupies the P2' position in the enzyme's active site. nih.gov The development of VRC3375 showcases the successful incorporation of a pyrrolidine carboxamide-like structure into a potent inhibitor of an essential bacterial enzyme, highlighting the utility of this scaffold in the design of new antibacterial agents. nih.gov

Table 3: Inhibition of Peptide Deformylase by a Pyrrolidine-Containing Analog

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| VRC3375 | E. coli Ni²⁺ Peptide Deformylase | 0.24 | nih.gov |

Prolyl Oligopeptidase (POP) Inhibition

This compound analogs have been investigated as inhibitors of prolyl oligopeptidase (POP), a cytosolic serine peptidase. frontiersin.orgnih.gov POP is known to cleave peptide bonds at the carboxylic end of proline residues in various neuropeptides, and its altered activity has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.org Consequently, POP is considered a significant therapeutic target for neuropsychiatric and neurodegenerative disorders. frontiersin.org

A series of Fmoc-aminoacylpyrrolidine-2-nitriles, which are structurally related to this compound, were synthesized and found to be potent, cell-permeable, and stable noncompetitive inhibitors of rabbit brain POP. nih.gov Notably, Fmoc-prolyl-pyrrolidine-2-nitrile and Fmoc-alanyl-pyrrolidine-2-nitrile exhibited high potency with a Ki of 5 nM. nih.gov Furthermore, Fmoc-alanyl-pyrrolidine-2-nitrile was shown to cross the blood-brain barrier and inhibit POP in the brain, highlighting the potential of these analogs for in vivo applications. nih.gov

Research into novel cyanopyrrolidine-based POP inhibitors, analogous to this compound, has also yielded promising results. frontiersin.org Compounds such as BocTrpPrdN, BocGlyPrdN, CbzMetPrdN, CbzGlnPrdN, and CbzAlaPrdN have been characterized as potent POP inhibitors. frontiersin.org Molecular modeling studies suggest that these derivatives bind to the catalytic site of POP. frontiersin.org Specifically, CbzMetPrdN was found to penetrate the rat blood-brain barrier and effectively inhibit POP activity in the brain. frontiersin.org

Studies on N-acyl-pro-pyrrolidine-type inhibitors have provided insights into the structure-activity relationship for POP inhibition. nih.gov The binding affinity at the S3 site of the enzyme is influenced by the properties of the N-terminal group of the inhibitors. nih.gov For inhibitors with flat aromatic terminal groups, an optimal linker chain length of three C-C bonds was identified, which increases to four C-C bonds for those with bulky terminal groups. nih.gov This is attributed to a better fit within the binding pocket. nih.gov A significant finding was the four-fold enhancement in inhibitor activity upon replacing the 4-CH2 group of the proline ring with CF2, which is due to the formation of a weak hydrogen bond with Tyr473 of the enzyme. nih.gov

| Compound Class | Key Findings | Reference |

| Fmoc-aminoacylpyrrolidine-2-nitriles | Potent, noncompetitive inhibitors of POP. Fmoc-alanyl-pyrrolidine-2-nitrile crosses the blood-brain barrier. | nih.gov |

| Cyanopyrrolidine-based derivatives | Potent POP inhibitors that bind to the catalytic site. CbzMetPrdN effectively inhibits POP in the brain. | frontiersin.org |

| N-acyl-pro-pyrrolidine-type inhibitors | Linker chain length and N-terminal group properties influence binding affinity. Fluorination of the proline ring enhances activity. | nih.gov |

Receptor Modulation

The pharmacological relevance of this compound analogs extends to their ability to modulate various cellular receptors and signaling pathways, which is often intertwined with their therapeutic effects. While direct receptor binding studies for the parent compound are not extensively detailed in the provided context, the actions of its analogs in different therapeutic areas suggest interactions with key cellular signaling components.

Pathways Leading to Apoptosis Induction

Analogs of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. nih.gov Apoptosis is a highly regulated process involving two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.gov Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell. nih.gov

The intrinsic pathway is triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria, which then forms the apoptosome and activates caspase-9 and subsequently caspase-3. nih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov

Pyrrolidine carboxamide derivatives have been found to induce apoptosis in cancer cells through mechanisms similar to the compound OSU-2S. nih.gov This includes the activation of protein kinase C delta (PKCδ), which plays a critical role in apoptosis. nih.gov Furthermore, some pyrrolidine derivatives have been noted to trigger the activation of stress kinases and suppress signaling pathways by reducing the phosphorylation of serine-threonine kinases like AKT. researchgate.net The inhibition of AKT phosphorylation is a key event in the anticancer activity of these analogs. researchgate.net Pyrrolidine derivatives can also induce autophagic cell death in certain cancer cells. researchgate.net

In some instances, the apoptotic mechanism involves the generation of excessive cytosolic Ca2+, leading to mitochondrial depolarization and oxidative stress, which in turn causes the release of apoptosis-inducing factors. nih.gov This can be followed by the upregulation of caspase-8, caspase-9, and poly ADP ribose polymerase (PARP). nih.gov

Interaction with Protein Kinase C Delta Activation Pathways

Protein kinase C delta (PKCδ) is a ubiquitously expressed enzyme that plays a crucial role in cellular processes such as growth, differentiation, and apoptosis. nih.gov Its activation is a key mechanism through which some this compound analogs exert their anticancer effects. nih.gov

PKCδ can be activated through several mechanisms, including by diacylglycerol, tumor-promoting phorbol (B1677699) esters, cleavage by caspases to generate a catalytically active fragment, and through tyrosine phosphorylation. nih.gov The activation of PKCδ can trigger an endoplasmic reticulum stress-induced response and apoptosis. nih.gov

Studies have shown that the most effective pyrrolidine aryl carboxamide analogs induce apoptosis in cancer cells, and this action is possibly mediated through the activation of PKCδ. nih.gov This mechanism is similar to that of the anticancer agent OSU-2S. nih.gov The pro-apoptotic function of PKCδ is achieved through its interaction with and phosphorylation of several key apoptotic regulators, including caspase-3. researchgate.net The cleavage of PKCδ by caspases in its linker region frees the catalytic domain, which is thought to translocate to the nucleus and execute apoptosis. researchgate.net

Therapeutic Area Investigations for Pyrrolidine Carboxamide Derivatives

Anticancer Activities

Derivatives of pyrrolidine carboxamide have emerged as a promising class of compounds with significant anticancer potential. nih.govmdpi.com The anticancer activity of these analogs is often linked to their ability to induce apoptosis and inhibit key signaling pathways in cancer cells. nih.govresearchgate.net

A novel series of pyrrolidine aryl carboxamide derivatives, designed as rigid analogs of the anticancer agent OSU-2S, has demonstrated potent anticancer activity. nih.gov The nature of the amide and the length of the tether were identified as key determinants for their anticancer efficacy. nih.gov One particular compound, 10m, showed anticancer potency comparable to OSU-2S and was found to be approximately two-fold more potent than the established anticancer drug Sorafenib in hepatocellular carcinoma (HCC). nih.gov Importantly, this compound exhibited greater safety in normal cells. nih.gov

The mechanism of action for these effective analogs involves the induction of apoptosis, possibly through the activation of PKCδ, as well as the ability to induce cell cycle arrest and inhibit cancer cell migration. nih.gov

Another area of investigation involves pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which is recognized as a promising anticancer scaffold. mdpi.com Furthermore, spirooxindole pyrrolidine/pyrrolizidine analogs have also been synthesized and evaluated for their anticancer properties. nih.gov Certain spirooxindole derivatives have shown significant cytotoxicity against human lung cancer cell lines. nih.gov

| Compound Series | Key Findings | Target Cancer | Reference |

| Pyrrolidine aryl carboxamide derivatives | Compound 10m is ~2-fold more potent than Sorafenib. Induces apoptosis via PKCδ activation. | Hepatocellular Carcinoma (HCC) | nih.gov |

| Spirooxindole pyrrolidine/pyrrolizidine analogs | Showed potent cytotoxicity against the A549 lung cancer cell line. | Lung Cancer | nih.gov |

| 1,2,3-Triazole-based tricarboxamide analogs | Exhibit potent sub-micromolar IC50 values and high selectivity toward tumor cells. | Breast, Colon, and Lung Cancer | rsc.org |

Anti-infective Applications (e.g., Antituberculosis Agents, Antibacterial Activities)

The global challenge of multidrug-resistant Mycobacterium tuberculosis has spurred the search for novel antituberculosis agents. researchgate.net Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from M. tuberculosis. researchgate.net InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antimicrobial drugs. researchgate.net

High-throughput screening led to the discovery of a series of pyrrolidine carboxamides as InhA inhibitors. researchgate.net Subsequent optimization of a lead compound resulted in a more than 160-fold improvement in potency. researchgate.net Crystal structures of InhA complexed with three of these inhibitors have elucidated their binding mode. researchgate.net It was also determined that only one enantiomer of the racemic mixtures of several inhibitors is active against InhA. researchgate.net

The development of novel isoniazid derivatives has also shown promise. nih.gov One such derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was found to be active against an isoniazid-resistant strain of M. tuberculosis with a minimum inhibitory concentration (MIC) value of 0.14 μM. nih.gov This compound demonstrated low cytotoxicity and good permeability. nih.gov

Furthermore, 1,3-diarylpyrazolyl-acylsulfonamides have been identified as potent anti-tuberculosis agents that target cell wall biosynthesis in M. tuberculosis. nih.gov While not direct pyrrolidine carboxamide derivatives, this research highlights the broader effort to find new scaffolds for treating tuberculosis.

| Compound Class | Target | Key Findings | Reference |

| Pyrrolidine carboxamides | InhA (enoyl acyl carrier protein reductase) | Potent inhibitors of InhA, a key enzyme in M. tuberculosis. | researchgate.net |

| Isoniazid derivative (isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide) | M. tuberculosis | Active against isoniazid-resistant strains with low cytotoxicity. | nih.gov |

Neurological Disorder Research

The pyrrolidine ring, a core component of this compound, is a key structural motif in many compounds investigated for central nervous system activity. nih.gov (S)-(+)-1-Cbz-3-aminopyrrolidine, a closely related analog, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com The chiral nature of this building block is of high importance, as it enables the synthesis of compounds with specific three-dimensional arrangements, a critical factor for effective interaction with biological targets. chemimpex.com

Research into pyrrolidine-2,5-dione derivatives has revealed their potential as anticonvulsant agents. nih.govnih.gov These compounds have shown activity in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the blockage of sodium and/or calcium ion channels, which are significant targets for many antiepileptic drugs. nih.gov Furthermore, the molecular hybridization of the pyrrolidine-2,5-dione core with structural fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide (B1674222) has led to the development of hybrid compounds with a broad spectrum of anticonvulsant activity. nih.gov

Anti-inflammatory Effects

While direct studies on the anti-inflammatory effects of this compound are not extensively documented in the provided results, related heterocyclic compounds have demonstrated such properties. For instance, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) has shown significant local analgesic and anti-inflammatory activity in animal models. nih.gov Oral administration of POPA was found to inhibit acetic acid-induced writhing in mice and reduce carrageenan-induced inflammation in rats, suggesting its potential as a peripheral analgesic and anti-inflammatory agent without central nervous system involvement. nih.gov This highlights the potential for other nitrogen-containing heterocyclic compounds, including pyrrolidine derivatives, to exhibit anti-inflammatory properties.

Anticonvulsant Properties (for related pyrrolidine-2,5-dione derivatives)

The pyrrolidine-2,5-dione ring is a well-established pharmacophore for compounds with anticonvulsant activity. nih.gov Extensive research has been conducted on derivatives of this scaffold, revealing their efficacy in preclinical models of epilepsy. nih.govnih.govresearchgate.netresearchgate.net

Key findings from studies on pyrrolidine-2,5-dione derivatives include:

Broad-Spectrum Activity: Many derivatives exhibit anticonvulsant effects in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, indicating a wide range of potential therapeutic applications. nih.govnih.gov

Mechanism of Action: The anticonvulsant action of these compounds is often attributed to their ability to block neuronal voltage-sensitive sodium and/or calcium channels. nih.govmdpi.com

Structural Importance: The pyrrolidine-2,5-dione core is considered crucial for the anticonvulsant activity of these molecules. researchgate.net

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | MES | ED50 = 27.4 mg/kg | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | 6 Hz (32 mA) | ED50 = 30.8 mg/kg | mdpi.com |

| Hybrid pyrrolidine-2,5-dione derivative (30) | MES | ED50 = 45.6 mg/kg | nih.gov |

| Hybrid pyrrolidine-2,5-dione derivative (30) | 6 Hz (32 mA) | ED50 = 39.5 mg/kg | nih.gov |

| N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (16) | scPTZ | ED50 = 21.4 mg/kg | researchgate.net |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (17) | scPTZ | ED50 = 28.83 mg/kg | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Influence of Substituent Modifications on Biological Activity and Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure influence its biological activity. For pyrrolidine-based compounds, particularly those with a pyrrolidine-2,5-dione core, SAR analyses have provided valuable insights into the determinants of their anticonvulsant and other pharmacological effects.

Substituents at Position 3: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring has a significant impact on anticonvulsant activity. researchgate.net For example, the presence of a thiophene (B33073) ring or its derivatives at this position has been shown to enhance antiseizure efficacy. mdpi.com

Substituents at the Imide Nitrogen (Position 1): Modifications at the imide nitrogen atom also play a critical role. The introduction of an acetamide (B32628) fragment as a linker has been found to extend the anticonvulsant activity in both MES and scPTZ tests. nih.gov Furthermore, in a series of 1,3,3,4-tetra-substituted pyrrolidine antagonists of the CCR5 receptor, tuning the N-substituents through the formation of urea (B33335) and amide bonds led to potent analogs with reduced toxicity. nih.gov

Aromatic and Aliphatic Groups: The type and position of substituents on aromatic rings attached to the pyrrolidine scaffold can greatly influence activity. researchgate.net For instance, in a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, the anticonvulsant activity was dependent on the substitution pattern of the aromatic ring. researchgate.net Similarly, in a study of pyrrolidine pentamine inhibitors, modifications to a phenyl group at the R1 position, such as introducing a heteroatom or replacing it with an aliphatic group, significantly affected inhibitory potency. nih.gov

Stereochemical Influence on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological activity of many drugs. The specific spatial orientation of functional groups can dictate how a molecule interacts with its biological target.

In the context of pyrrolidine derivatives, stereochemistry has been shown to be highly influential. For a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, which are potent and selective cholecystokinin-A (CCK-A) receptor antagonists, strict stereochemical requirements for binding and selectivity were observed. nih.gov Specifically, the L-configuration of the tryptophan moiety and the 4a,5-trans disposition of the bicyclic perhydropyrido[1,2-c]pyrimidine core were found to be essential for high-affinity binding to the CCK-A receptor. nih.gov This underscores the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents based on the pyrrolidine scaffold.

Design and Optimization Strategies for Pyrrolidine Carboxamide-Based Drug Candidates

The design and optimization of drug candidates is a multifaceted process aimed at improving potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For pyrrolidine carboxamide-based compounds, several strategies have been employed.

Molecular Hybridization: This approach involves combining structural features from different known active compounds to create a new hybrid molecule with potentially enhanced or synergistic effects. This strategy has been successfully applied to pyrrolidine-2,5-dione derivatives, merging fragments of existing antiepileptic drugs to produce compounds with a broader spectrum of activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. This was utilized in the development of CCR5 antagonists based on a pyrrolidine scaffold, where lead optimization was achieved by balancing potency and potential toxicity through bioisosteric modifications. nih.gov

Rational Design and Optimization: A systematic approach to drug design involves the rational modification of a lead compound to enhance its properties. For example, in the development of pyrazinecarboxamide-based DGAT1 inhibitors, a new series of compounds was designed to achieve good potency, selectivity, and favorable physicochemical and pharmacokinetic properties, ultimately leading to a clinical candidate. nih.gov

Structure-Based Drug Design: While not explicitly detailed for this compound in the provided results, this strategy often involves using computational tools like molecular docking to predict how a compound will bind to its target protein. This information can then guide the design of new analogs with improved binding affinity and activity. For instance, molecular docking was used to study the binding of new sulphonamide pyrolidine carboxamide derivatives to a homology model of P. falciparum N-myristoyltransferase, a potential antimalarial drug target. nih.gov

Scaffold-Hopping Approaches in Medicinal Chemistry

Scaffold hopping is a widely employed strategy in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This approach is particularly valuable for navigating around existing patents, improving physicochemical and pharmacokinetic properties, or discovering new chemical space for a given biological target. namiki-s.co.jp The core principle involves replacing the central scaffold of a molecule while preserving the essential pharmacophoric elements responsible for target binding. nih.gov

In the context of pyrrolidine-based compounds, scaffold hopping can involve several modifications. One common approach is the replacement of the pyrrolidine ring with other five- or six-membered heterocyclic systems. For instance, in the development of Salt-Inducible Kinase (SIK) inhibitors, a pyrido[3,4-b]pyrazine (B183377) scaffold was identified through high-throughput screening. Subsequent optimization efforts involved replacing a pyrrolidine moiety with a piperidine (B6355638) ring, which led to a threefold increase in activity against SIK2. acs.org This highlights how subtle changes to the heterocyclic core can significantly impact biological activity.

Another scaffold hopping strategy involves altering the aromatic components of the molecule. In the development of inhibitors for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a series of pyrrolidine carboxamides were identified as promising leads. nih.gov Further exploration could involve replacing the phenyl rings commonly attached to the pyrrolidine scaffold with other aromatic or heteroaromatic systems to enhance potency or improve drug-like properties. The goal of such a strategy is to maintain the key interactions with the target enzyme while exploring new structural motifs.

Proline Mimicry in Drug Design and Organocatalysis

The pyrrolidine ring is a fundamental component of the amino acid proline, which plays a critical role in protein structure and function. Proline's cyclic nature imposes significant conformational constraints on the peptide backbone, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. sigmaaldrich.com This unique conformational influence makes proline and its analogs, known as proline mimetics, valuable tools in drug design.

Analogs of this compound can be considered proline mimetics, where substitutions on the pyrrolidine ring can further modulate the conformational preferences of the molecule. The puckering of the pyrrolidine ring, which exists in either an "endo" or "exo" conformation, can be influenced by the nature and stereochemistry of substituents at the C3 and C4 positions. nih.govnih.gov For example, the introduction of a sterically demanding tert-butyl group at the C4 position of a proline ring has been shown to lock the ring into a specific pucker, thereby rigidly controlling its conformation. nih.gov This level of conformational control is highly desirable in drug design as it can lead to higher binding affinity and selectivity for the target protein.

The ability to control the three-dimensional shape of a molecule is paramount for achieving optimal interactions with a biological target. By designing analogs of this compound with specific substitution patterns, medicinal chemists can fine-tune the conformational properties of the scaffold to better fit into the binding pocket of a target enzyme or receptor, thus enhancing its pharmacological activity.

Role of Urea Functionality in Drug-Target Interactions and Property Modulation

The carboxamide group in this compound can be bioisosterically replaced with a urea or thiourea (B124793) functionality to explore new interactions with biological targets and modulate the physicochemical properties of the molecule. Urea and thiourea moieties are considered privileged structures in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors, forming robust interactions with protein targets. nih.govnih.gov

The linear and rigid nature of the urea group can effectively position appended functional groups for optimal target engagement. This has been successfully exploited in the design of numerous approved drugs across various therapeutic areas. nih.gov In the context of antitubercular drug discovery, for example, urea and thiourea derivatives have shown significant promise. A series of isoxazole (B147169) carboxylic acid methyl ester-based urea and thiourea derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study found that urea derivatives were generally more potent than their thiourea counterparts, with halogen-substituted analogs exhibiting the most significant anti-TB activity. nih.gov

The replacement of the carboxamide in this compound analogs with a urea or thiourea linker can therefore be a viable strategy to enhance target binding and improve drug-like properties. The hydrogen bonding capabilities of the urea moiety can lead to increased potency and selectivity, while also potentially improving solubility and other pharmacokinetic parameters.

Preclinical Studies and In Vitro/In Vivo Efficacy Assessments

The therapeutic potential of analogs based on the this compound scaffold is ultimately determined through rigorous preclinical evaluation, including in vitro and in vivo efficacy studies. Several classes of pyrrolidine carboxamide derivatives have demonstrated promising activity in various disease models.

One notable example is the development of pyrrolidine carboxamides as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. A high-throughput screening campaign identified this class of compounds as potent InhA inhibitors. Subsequent optimization led to the discovery of analogs with significantly improved potency. nih.gov The in vitro inhibitory activity of selected pyrrolidine carboxamide analogs against InhA is presented in the table below.

| Compound | InhA IC50 (µM) |

| d6 | 10 |

| d11 | 0.85 |

| d12 | 0.39 |

| p67 | 0.062 |

| Data sourced from a study on pyrrolidine carboxamides as InhA inhibitors. nih.gov |

While these compounds showed potent enzymatic inhibition, their antibacterial activity against whole M. tuberculosis cells was more modest, with the best compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 µM. nih.gov This suggests that further optimization is needed to improve cell permeability and/or evade efflux pumps.

In another area, bumped kinase inhibitors (BKIs) based on pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide scaffolds have been shown to be effective against toxoplasmosis. nih.gov While not direct analogs of the title compound, these studies demonstrate the potential of carboxamide-containing heterocyclic compounds in treating infectious diseases. The in vivo efficacy of these BKIs in a mouse model of acute toxoplasmosis is summarized below.

| Compound | Scaffold | Dose (mg/kg, oral) | Percent Survival (Day 30) |

| 15 | Pyrazolopyrimidine | 50 | 100% |

| 16 | Pyrazolopyrimidine | 50 | 100% |

| 20 | 5-Aminopyrazole-4-carboxamide | 50 | 100% |

| Data from a study on the in vivo efficacy of bumped kinase inhibitors against toxoplasmosis. nih.gov |

These preclinical data underscore the therapeutic potential of pyrrolidine carboxamide analogs and related structures. The ability to systematically modify the scaffold allows for the fine-tuning of activity and pharmacokinetic properties, paving the way for the development of novel drug candidates.

Advanced Research Perspectives and Future Directions

Development of Novel Pyrrolidine (B122466) Carboxamide Scaffolds and Derivatives

The development of novel pyrrolidine carboxamide scaffolds is a key area of research aimed at discovering new drug candidates with improved efficacy and specificity. wsu.edu The pyrrolidine scaffold is highly valued in drug discovery due to its prevalence in natural products and its utility as a chiral ligand in catalysis. wsu.edu By 2014, pyrrolidine was the fifth most common nitrogen-containing heterocycle in FDA-approved drugs. wsu.edu

Researchers are actively designing and synthesizing new derivatives by modifying the core pyrrolidine structure. For instance, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus at the 2-position have been synthesized and investigated as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in DNA damage repair. nih.gov Another study focused on creating 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which were then converted into various heterocyclic compounds like hydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles to evaluate their anticancer activities. mdpi.com

The versatility of the pyrrolidine ring allows for the introduction of various substituents, leading to a diverse range of biological activities. The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. researchgate.net This has led to the use of building blocks like L-proline to create chiral compounds. nih.gov The non-planar nature of the pyrrolidine ring, a result of "pseudorotation," provides an enhanced three-dimensional structure, which is advantageous for exploring the pharmacophore space. nih.gov

Integration of Computational Chemistry and In Silico Profiling in Lead Optimization

Computational chemistry and in silico profiling have become indispensable tools in the lead optimization phase of drug discovery, offering a more rational and efficient approach to designing potent and selective drug candidates. nih.gov These methods are crucial for identifying and validating drug targets and predicting the properties of drug-like molecules. nih.gov

One of the primary applications of computational methods is in understanding the interactions between a ligand and its target protein. For example, crystal structures of the enzyme InhA complexed with pyrrolidine carboxamide inhibitors have been used to elucidate the binding mode of these compounds. nih.gov This structural information is invaluable for designing new derivatives with improved potency.

Machine learning techniques are also being increasingly employed to accelerate the discovery and optimization of potential drug candidates. openreview.net These algorithms can be trained to predict the properties of a molecule and to generate novel structures with desired characteristics. A novel algorithm has been developed that divides a molecule into a core structure and peripheral chains, allowing for targeted modifications to optimize a compound's properties while maintaining chemical similarity to the parent molecule. openreview.net This approach has shown superior performance in optimizing inhibitors for various protein targets. openreview.net

Exploration of Polypharmacology and Multi-Target Inhibition Strategies

Polypharmacology, the ability of a single drug to interact with multiple targets, has emerged as a significant paradigm in modern drug discovery. nih.gov This approach can offer improved therapeutic efficacy and a better safety profile compared to single-target agents, particularly for complex diseases. nih.govwiley.com

The development of multi-target inhibitors based on the pyrrolidine carboxamide scaffold is an active area of research. For instance, a series of novel pyrrolidine-carboxamide derivatives were designed and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are key targets in cancer therapy. nih.gov Several of these compounds demonstrated potent inhibitory activity against both enzymes and exhibited significant antiproliferative effects against various cancer cell lines. nih.gov Compound 7g, in particular, showed greater potency than the standard drug doxorubicin (B1662922) against certain cancer cell lines. nih.gov

The exploration of polypharmacology requires a systematic approach to balance the desired on-target effects with potential off-target liabilities. nih.gov Computational models and comprehensive target selectivity data are crucial for the rational design of multi-targeted agents. nih.gov

Emerging Therapeutic Applications of Pyrrolidine Carboxamides

The inherent versatility of the pyrrolidine scaffold has led to the exploration of its derivatives for a wide range of therapeutic applications. nih.govresearchgate.net Beyond their established roles, emerging applications are continuously being investigated.

Pyrrolidine and its analogs have shown potential as:

Anticancer agents nih.gov

Anti-inflammatory agents nih.gov

Antiviral agents nih.gov

Antimycobacterial agents nih.gov

Fungicides nih.gov

Antibiotics nih.gov

Cholesterol-reducing agents nih.gov

Inhibitors of reverse transcriptase in HIV-1 nih.gov

Specifically, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.govacs.org High-throughput screening led to the discovery of this class of inhibitors, and subsequent optimization efforts significantly improved the potency of the lead compounds. nih.govacs.org

Furthermore, certain pyrrolidine carboxamide derivatives are being investigated for their potential in treating metabolic disorders and for their anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The combination of different pharmacophores within the pyrrolidine ring system has been shown to result in more active compounds. nih.gov

Green Chemistry Approaches in the Synthesis of Pyrrolidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidine derivatives to create more environmentally friendly and sustainable processes. rsc.orgrasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.net

Several green synthetic methods have been successfully employed for the synthesis of pyrrolidine and its derivatives:

Ultrasound-promoted synthesis: This method has been used for the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones and 5-oxo-2-pyrrolidine carboxamide derivatives. rsc.orgtandfonline.com Ultrasound irradiation often leads to shorter reaction times, higher yields, and cleaner reaction profiles. rsc.org

Microwave-assisted synthesis: Microwave heating has been utilized to accelerate the synthesis of pyrrolidine derivatives, offering increased synthetic efficiency. nih.govtandfonline.com

Catalyst-based reactions: The use of efficient and reusable catalysts, such as acidic ionic liquids and TiO2–SiO2, can improve the sustainability of synthetic processes. researchgate.net

Solvent-free synthesis: Conducting reactions without a solvent, often through techniques like ball milling, can significantly reduce waste and simplify purification. rasayanjournal.co.inresearchgate.net

Multicomponent reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby increasing atom and step economy. rasayanjournal.co.intandfonline.com

Q & A

Q. What are the recommended synthetic routes for (S)-1-Cbz-3-pyrrolidinecarboxamide, and how can intermediates be characterized?

The synthesis typically involves introducing the carbobenzyloxy (Cbz) protecting group to the pyrrolidine nitrogen, followed by carboxamide formation. Key intermediates like benzyl 3-methoxy-1-pyrrolidinecarboxylate (CAS 130403-95-1) can be synthesized via nucleophilic substitution or esterification . Characterization should include:

- NMR spectroscopy : Confirm regioselectivity of Cbz protection and carboxamide formation.

- HPLC purity analysis : Monitor reaction progress and intermediate stability .

- Mass spectrometry : Verify molecular weight (e.g., molar mass 235.28 g/mol for intermediates) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as decomposition may release toxic fumes .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and light, to prevent degradation .

Q. How can researchers validate the enantiomeric purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol to resolve enantiomers .

- Optical rotation : Compare observed values against literature data for (S)-configured pyrrolidine derivatives (e.g., specific rotation > +20° in chloroform) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift proton signals; confirm assignments via 2D NMR (COSY, HSQC) .

- Tautomerism : Carboxamide groups can exhibit keto-enol tautomerism, altering spectral peaks. Stabilize tautomers via pH control (e.g., acidic buffers) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., deprotected pyrrolidine or oxidized Cbz groups) .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Catalytic asymmetric methods : Employ chiral catalysts like Jacobsen’s Co(III)-salen complexes for pyrrolidine ring formation .

- Dynamic kinetic resolution (DKR) : Combine enzymatic resolution (e.g., lipases) with racemization catalysts to improve yield and ee (>95%) .

- Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The Cbz group at N1 shields the pyrrolidine ring, reducing accessibility for electrophiles at C3. Use bulky ligands (e.g., XPhos) to enhance coupling efficiency in Suzuki-Miyaura reactions .

- Electronic effects : The electron-withdrawing carboxamide at C3 deactivates the ring, requiring stronger bases (e.g., Cs₂CO₃) for nucleophilic substitutions .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological activity data for this compound analogs?

- Dose-response standardization : Normalize activity assays to account for batch-to-batch purity differences (e.g., ≥98% purity via HPLC) .

- Control for metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways that skew IC₅₀ values .

- Statistical rigor : Apply ANOVA or mixed-effects models to differentiate true activity from experimental noise .

Q. What methodologies reconcile discrepancies in stability studies of this compound under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at different storage temperatures and validate with accelerated stability testing .

Experimental Design Considerations

Q. How can researchers design robust SAR studies for this compound-based inhibitors?

- Scaffold diversification : Synthesize analogs with modifications at C3 (e.g., ester vs. carboxamide) and N1 (e.g., Cbz vs. Boc protection) to map pharmacophore requirements .

- Binding assays : Combine surface plasmon resonance (SPR) with molecular docking to correlate structural changes with target affinity .

Q. What steps ensure reproducibility in scale-up synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.